N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrrolidine ring fused with a pyrazole moiety. The pyrrolidine ring (3,4-dihydro-2H-pyrrol-5-yl) provides partial saturation, enhancing conformational flexibility, while the 1,3-dimethylpyrazole group contributes steric bulk and electronic effects. Its synthesis and applications are inferred from structurally related derivatives discussed in the literature .
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H14N4/c1-7-8(6-13(2)12-7)11-9-4-3-5-10-9/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
GPNSIVYYNDLTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NC2=NCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron(III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions with good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group in the dihydropyrrole ring undergoes alkylation and acylation under mild conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, DMF, RT, 12 h | N-Methylated derivative | 85% | |
| N-Acylation | Acetyl chloride, pyridine, 0°C, 2 h | N-Acetylated product | 72% |
Key findings:
-
Alkylation preferentially targets the secondary amine in the dihydropyrrole ring over the pyrazole nitrogen due to steric hindrance .
-
Acylation requires anhydrous conditions to avoid hydrolysis of the acylating agent.
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions, leveraging its electron-rich dihydropyrrole system.
Diels-Alder Reaction
-
Conditions : Reacted with maleic anhydride in toluene at 110°C for 6 h.
-
Product : Fused bicyclic adduct with retained pyrazole substituents.
-
Yield : 58%.
1,3-Dipolar Cycloaddition
-
Reagents : Phenyl azide, Cu(I) catalyst, ethanol, reflux.
Oxidative Transformations
Oxidation reactions target the dihydropyrrole ring, enabling aromatization or functional group introduction.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Aromatization | DDQ, CH₂Cl₂, RT, 3 h | Fully aromatic pyrrole derivative | 75% | |
| Epoxidation | m-CPBA, CHCl₃, 0°C → RT, 12 h | Epoxide at C3-C4 of dihydropyrrole | 41% |
Cross-Coupling Reactions
The pyrazole ring undergoes halogenation followed by palladium-catalyzed cross-couplings.
Iodination
Suzuki-Miyaura Coupling
-
Reagents : Iodinated derivative + phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O.
Condensation and Cyclocondensation
The amine group facilitates condensation with carbonyl-containing reagents.
Schiff Base Formation
-
Conditions : Benzaldehyde, ethanol, HCl (cat.), reflux, 4 h.
Nitrosation and Diazotization
The primary amine undergoes diazotization under acidic conditions:
| Reaction Step | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Diazonium Salt Formation | NaNO₂, HCl, 0°C, 1 h | Transient diazonium intermediate | N/A | |
| Sandmeyer Reaction | CuCN, KI, or H₂O | Halo- or cyano-substituted products | 20–40% |
Acid-Base Reactivity
The compound exhibits pH-dependent behavior:
Scientific Research Applications
Pharmacological Applications
N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine exhibits a range of pharmacological activities:
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was evaluated using the disc diffusion method, showing promising results in comparison to standard antibiotics .
Anticancer Potential
The pyrazole scaffold is known for its anticancer activities. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. Molecular docking studies revealed that it interacts effectively with targets involved in cancer progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers in vitro and in vivo .
Case Studies
Several case studies highlight the effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of analogs: pyrimidine-pyrrolidine hybrids, thiazolidinone derivatives, and pyrrolidone-based bioactive molecules. Key structural, physicochemical, and pharmacological distinctions are highlighted.
Structural and Functional Group Comparisons

Key Observations :
- Flexibility vs. Rigidity : The target compound’s partially saturated pyrrolidine may improve binding pocket adaptability compared to fully aromatic systems (e.g., pyrimidine derivatives).
- Electron-Donating Groups : The 1,3-dimethyl groups on the pyrazole enhance lipophilicity, contrasting with NAT-1’s methoxy group (electron-withdrawing) and NAT-2’s bulky tert-butyl substituents (steric hindrance) .
- Bioactivity Correlations: Thiazolidinones (NAT-1/2) exhibit broad bioactivity due to their sulfur-containing core, while pyrrolidine-pyrazole hybrids may target niche pathways (e.g., bacterial enzymes) .
Physicochemical Properties (Inferred)
- Lipophilicity : The target compound’s logP is likely higher than NAT-1 (methoxy group) but lower than NAT-2 (hydrophobic tert-butyl groups).
- Solubility : The pyrrolidine’s partial saturation may improve aqueous solubility compared to fully aromatic pyrimidine derivatives.
- Hydrogen Bonding: The pyrazole’s NH group and pyrrolidine’s amine could serve as H-bond donors, similar to the pyrrolidone derivative’s amino group .
Pharmacological Potential
- Antimicrobial Activity: Sangnoi et al.’s pyrrolidone derivative showed efficacy against Staphylococcus aureus , suggesting the target compound’s pyrrolidine-pyrazole system may share similar mechanisms (e.g., membrane disruption).
- Antioxidant Capacity: NAT-2’s phenolic hydroxyl group confers radical-scavenging activity , a feature absent in the target compound.
Computational and Experimental Insights
- Crystallography : SHELXL () might refine its crystal structure if synthesized, aiding in conformational analysis.
Biological Activity
N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine (CAS Number: 99992481) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N4, with a molecular weight of 182.24 g/mol. The compound features a pyrazole ring that is known for its biological activity, particularly in anti-inflammatory and anticancer contexts .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These results suggest that the pyrazole scaffold can be optimized for enhanced activity against specific cancer types.
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their effects. Studies have shown that specific derivatives can significantly reduce inflammation markers in vitro and in vivo models .
Antiviral Activity
Emerging research indicates that pyrazole compounds possess antiviral properties as well. For example, certain derivatives have demonstrated efficacy against hepatitis C virus replication by suppressing COX-2 activity. This suggests a potential role for this compound in antiviral drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and tumor growth.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Modulating ROS levels may also contribute to the anticancer effects observed.
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives:
- Study on MCF7 Cell Lines : A derivative exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating potent cytotoxicity and suggesting further investigation into its mechanism of action .
- Inflammation Model : In a murine model of inflammation, a related pyrazole compound reduced swelling and pain significantly compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine and related pyrazole derivatives?
- Methodological Answer : Multi-step synthesis is typically required, involving condensation reactions, cyclization, and functional group modifications. For example, analogous compounds are synthesized via coupling reactions using reagents like cesium carbonate and copper(I) bromide under controlled temperatures (35–120°C), followed by purification via column chromatography . Cyclization of hydrazides with phosphorous oxychloride at elevated temperatures (e.g., 120°C) is another key step for forming pyrazole cores . Optimization of solvent systems (e.g., DMSO, dichloromethane) and catalyst selection is critical for yield improvement.
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions. For example, NMR peaks near δ 8.87 ppm may indicate pyridine ring protons, while methyl groups on the pyrazole ring appear as singlets near δ 2.0–2.5 ppm .
- X-ray Crystallography : Refinement programs like SHELXL are used to resolve crystal structures. Parameters such as unit cell dimensions (e.g., triclinic system with ) and anisotropic displacement ellipsoids are analyzed using ORTEP for visualization . Software suites like WinGX streamline data processing and validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Prioritize PPE (gloves, lab coats, goggles) and work in a fume hood. Consult safety data sheets (SDS) for specific hazards, though limited data may require extrapolation from structurally similar compounds (e.g., pyrazole derivatives with aromatic amines). For spills, use inert absorbents and avoid direct contact, as general amine handling guidelines recommend immediate washing with water and medical consultation if exposed .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?
- Methodological Answer : Use SHELXL’s advanced features, such as PART and SIMU instructions, to model disorder. For twinned data, the TWIN and BASF commands enable refinement of twin fractions. High-resolution data (e.g., <1.0 Å) improves electron density maps, while validation tools like PLATON check for missed symmetry or overfitting . Case studies of triclinic systems (e.g., space group) highlight the importance of rigorous least-squares refinement () .
Q. What strategies optimize reaction yields in multi-step syntheses of pyrazole-amine derivatives?
- Methodological Answer :
- Catalyst Screening : Transition metals (e.g., CuBr) enhance coupling efficiency in aryl-amine bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane aids in extraction .
- Temperature Control : Maintain 35–120°C to balance reaction kinetics and side-product formation .
- Purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) in flash chromatography isolates target compounds .
Q. How does the electronic environment of the dihydropyrrole ring influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The electron-rich dihydropyrrole moiety directs electrophiles to specific positions. For example, indole derivatives with dihydropyrrole substituents undergo electrophilic attack at C-7 due to resonance stabilization from the pyrrolidine ring . Computational modeling (e.g., DFT) or Hammett studies can quantify substituent effects, while NMR shifts (e.g., deshielding of protons near electronegative groups) provide experimental validation .
Q. What analytical approaches address discrepancies in spectral data (e.g., unexpected IR or NMR peaks)?
- Methodological Answer :
- Cross-Validation : Compare experimental IR peaks (e.g., 3298 cm for N-H stretches) with literature values for analogous compounds .
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
- Impurity Profiling : LC-MS or HPLC identifies by-products, guiding iterative synthesis optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

